5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with a carboxamide group, a benzothiazole ring, and a chlorine atom
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that this compound may target proteins or enzymes involved in the survival and replication of Mycobacterium tuberculosis.
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis , suggesting that this compound may interfere with essential biochemical processes of the bacteria.
Biochemical Pathways
Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may affect the pathways involved in the survival and replication of Mycobacterium tuberculosis.
Result of Action
Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may lead to the inhibition of growth or death of Mycobacterium tuberculosis.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide.
This compound, like other benzothiazole derivatives, shows promise in the field of anti-tubercular drug development .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide are largely determined by its interactions with various biomolecules. It has been found that benzothiazole derivatives exhibit inhibitory activity against M. tuberculosis . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in the life cycle of M. tuberculosis .
Cellular Effects
The cellular effects of this compound are likely to be multifaceted, given the complex nature of cellular processes. It is known that benzothiazole derivatives can exhibit antibacterial activity , suggesting that this compound may influence cell function by disrupting bacterial cell processes. The specific cellular effects of this compound remain to be fully elucidated.
Molecular Mechanism
Given its potential anti-tubercular activity , it may exert its effects by binding to and inhibiting the function of enzymes or proteins essential for the survival and replication of M tuberculosis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through a condensation reaction between 2-aminothiophenol and 4-fluorobenzoic acid under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a Suzuki-Miyaura cross-coupling reaction between a thiophene boronic acid and a halogenated benzothiazole derivative.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the thiophene derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its ability to inhibit specific enzymes in Mycobacterium tuberculosis.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring and exhibit similar biological activities, such as antibacterial and antifungal properties.
Benzothiazole Derivatives: Compounds like 2-(4-fluorophenyl)benzothiazole have similar structural features and are studied for their anti-tubercular and anticancer activities.
Uniqueness
5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is unique due to its combination of a thiophene ring with a benzothiazole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.
Properties
IUPAC Name |
5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClFN2OS2/c13-9-5-4-8(18-9)11(17)16-12-15-10-6(14)2-1-3-7(10)19-12/h1-5H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBVNICPXMWLKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(S3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClFN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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